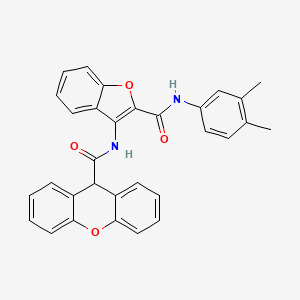

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, commonly known as DBCO-X or DBCO-PEG4-X, is a chemical compound that is widely used in scientific research for its unique properties. It is a bifunctional molecule that contains both a xanthene and a carbamate group, making it an ideal candidate for bioconjugation reactions.

Applications De Recherche Scientifique

Pharmacokinetic Modeling and Metabolic Profiling

A study on PF-04937319, a partial glucokinase activator, used humanized chimeric mice to predict human disposition of the drug and its metabolites, demonstrating the potential utility of such models in drug discovery and metabolism studies (Kamimura et al., 2017).

Antimicrobial and Antioxidant Activities

Research on novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showcased their synthesis and in-vitro antibacterial activity against pathogenic microorganisms, providing a basis for the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Material Applications

A study on the synthesis and properties of aromatic polyamides with xanthene cardo groups revealed their potential for creating flexible, strong films with high thermal stability, demonstrating the material science applications of such compounds (Sheng et al., 2009).

Antituberculosis Agents

Phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid were investigated for their antituberculosis properties, showcasing the potential of such compounds in addressing infectious diseases (Dokorou et al., 2004).

Anticonvulsant Effects

Research on the anticonvulsant effects of LY201116, a novel aminobenzamide, in mice highlighted its potential as a selective anticonvulsant, providing a foundation for the development of new therapies for epilepsy (Leander, Lawson, & Robertson, 1988).

Propriétés

IUPAC Name |

N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N2O4/c1-18-15-16-20(17-19(18)2)32-31(35)29-28(23-11-5-8-14-26(23)37-29)33-30(34)27-21-9-3-6-12-24(21)36-25-13-7-4-10-22(25)27/h3-17,27H,1-2H3,(H,32,35)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAYEGDXDETHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)

![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)